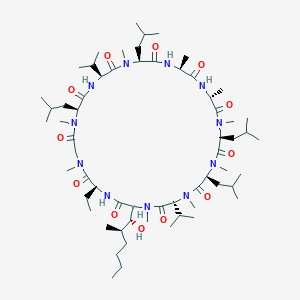

Dihydrocyclosporin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydrocyclosporin A is a closely related co-metabolite of cyclosporin A . It is a derivative of Cyclosporine A .

Synthesis Analysis

The synthesis of Dihydrocyclosporin H involves dissolving cyclosporin A in a first organic solvent and heating the first organic solvent in the presence of an acid catalyst. A base is then added to the first organic solvent. Cyclosporin H is recrystallized in a second solvent, and the recrystallized cyclosporin H is purified via chromatography .Molecular Structure Analysis

Dihydrocyclosporin H has a molecular formula of C62H113N11O12 . The structure of cyclosporine suggests that a large portion of the molecule is involved in interactions with its lymphocyte receptor, including amino acids 1, 2, 3, and 11 .Chemical Reactions Analysis

Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine, the preparation of which allowed the synthesis of cyclosporine and specifically modified analogues .Physical And Chemical Properties Analysis

Dihydrocyclosporin H has a molecular weight of 1204.63 . It is a neutral, lipophilic, cyclic undecapeptide .Aplicaciones Científicas De Investigación

Impact on Pancreatic β-cells : Cyclosporin A (CyA) has been studied for its effects on human pancreatic β-cells. It was found to reduce insulin release and increase insulin content in these cells. This indicates that in addition to its immunosuppressive effects, CyA might directly affect the endocrine pancreas, which could be relevant for clinical applications of the drug. However, Dihydrocyclosporin D did not show consistent effects (Nielsen, Mandrup-Poulsen, & Nerup, 1986).

Immunosuppressive Effects : Preliminary clinical results with Dihydrocyclosporin-D indicated it had no obvious nephrotoxic effect but exhibited a hepatotoxic effect and frequently led to hypertension. Its clinical efficiency is still under evaluation (Estefan, Beveridge, & Müller, 1985).

Intestinal Absorption Enhancement : The use of milk fat globule membrane (MFGM) as an emulsifier for Dihydrocyclosporine D was studied. MFGM emulsion significantly enhanced blood and lymphatic fluid concentrations of Dihydrocyclosporine D after intraduodenal dosing in rats, suggesting its potential as an intestinal absorption enhancer for cyclosporines (Sato et al., 1994).

Treatment of Multiple Sclerosis : The ether phospholipid SRI 62-834, compared with cyclosporin and Valine2-dihydrocyclosporin, was studied for its therapeutic effect in a rat model of chronic relapsing experimental allergic encephalomyelitis (CR-EAE). The results showed clear differences in the mode of action of these compounds in CR-EAE and suggested that SRI 62-834 could be a candidate for treating multiple sclerosis (Chabannes, Ryffel, & Borel, 1992).

Antiparasitic Activities : Cyclosporin A and a non-immunosuppressive derivative of Dihydrocylosporin A were assessed for their in vivo activity against various tapeworms. These studies revealed a range of antiparasitic activities by cyclosporins, although the details of their modes of action remain to be defined (Chappell, Wastling, & Hurd, 1989).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFOVYYNQGNDKH-GIFXAPAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H113N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1204.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

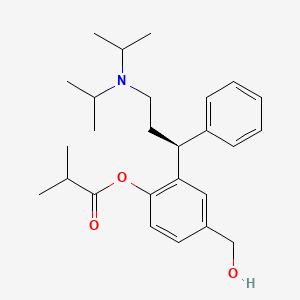

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)